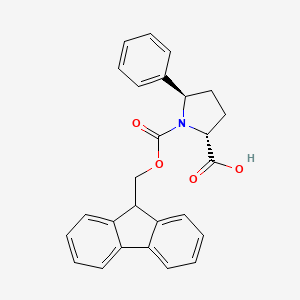
(2R,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid is a chiral compound often used in the synthesis of peptides and other complex organic molecules. This compound is notable for its role as a protecting group in organic synthesis, particularly in the formation of amides and esters. The fluorenylmethoxycarbonyl (Fmoc) group is widely used due to its stability under basic conditions and ease of removal under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (2R,5R)-5-phenylpyrrolidine-2-carboxylic acid and 9H-fluorene-9-methanol.
Protection of the Amino Group: The amino group of the pyrrolidine is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving automated systems for the addition of reagents and purification steps. Industrial methods may also include the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under acidic conditions, typically using piperidine in DMF (dimethylformamide).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Coupling Reactions: It is commonly used in peptide synthesis, where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling Reactions: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used to facilitate peptide bond formation.
Major Products
The major products formed from these reactions include deprotected amino acids, peptides, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (2R,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid is extensively used in the synthesis of peptides and other complex organic molecules. Its role as a protecting group allows for the selective formation of amide and ester bonds, which are crucial in the construction of peptides and proteins.
Biology
In biological research, this compound is used to synthesize peptides that are then studied for their biological activity. These peptides can be used as probes to study protein-protein interactions, enzyme activity, and other biological processes.
Medicine
In medicine, peptides synthesized using this compound are investigated for their potential therapeutic applications. These peptides can act as drugs or drug candidates, targeting specific proteins or pathways involved in diseases.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs. Its use ensures the high purity and yield of the final product, which is essential for drug development and production.
Mechanism of Action
The mechanism by which (2R,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid exerts its effects is primarily through its role as a protecting group. The Fmoc group protects the amino group of the pyrrolidine, preventing unwanted reactions during the synthesis of peptides and other compounds. The Fmoc group is stable under basic conditions but can be easily removed under acidic conditions, allowing for the selective deprotection and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid: This compound uses a tert-butoxycarbonyl (Boc) group instead of an Fmoc group. The Boc group is also a common protecting group but is removed under different conditions (acidic rather than basic).
(2R,5R)-1-(Benzyloxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid: This compound uses a benzyloxycarbonyl (Cbz) group, another protecting group that is removed by hydrogenation.
Uniqueness
The uniqueness of (2R,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid lies in the stability of the Fmoc group under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are crucial.
By comparing these compounds, it is clear that the choice of protecting group depends on the specific requirements of the synthesis, including the stability and removal conditions needed for the desired reactions.
Properties
IUPAC Name |
(2R,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H,28,29)/t23-,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEBFSSXASHKSF-DNQXCXABSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N([C@H]1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
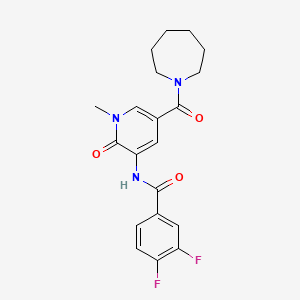
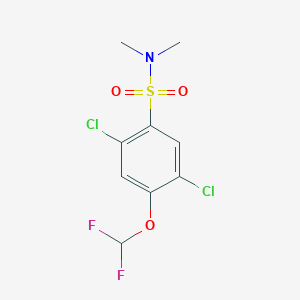
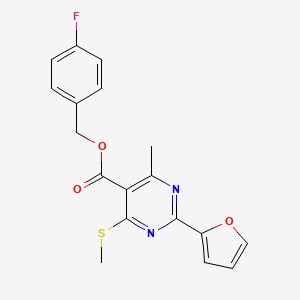
![N-(2-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2574173.png)
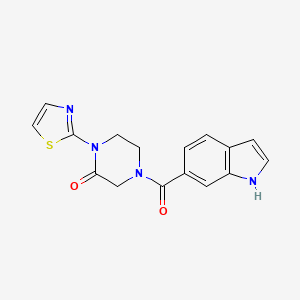
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide](/img/structure/B2574176.png)
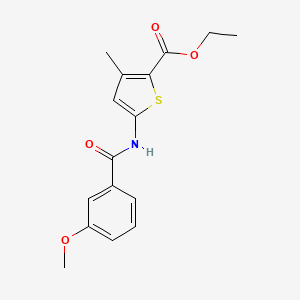
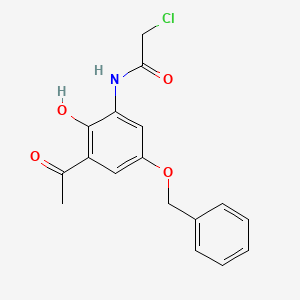
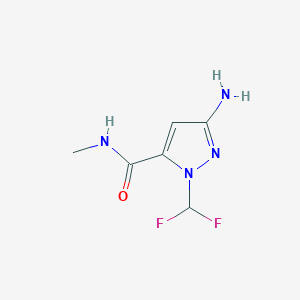
![N-butan-2-yl-2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2574184.png)


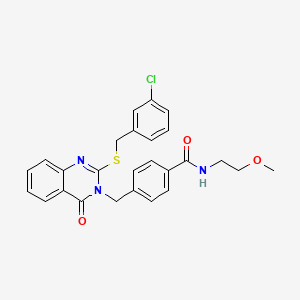
![1,7-bis(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2574192.png)
